What is the structure of 2-(3,4-Dimethoxyphenoxy)ethanol?
What is the structure of 2-(3,4-Dimethoxyphenoxy)ethanol?
An In-Depth Technical Guide to the Structure and Utility of 2-(3,4-Dimethoxyphenyl)ethanol
A Note on Nomenclature: This guide focuses on the compound 2-(3,4-Dimethoxyphenyl)ethanol (CAS No. 7417-21-2), also known by synonyms such as 3,4-Dimethoxyphenethyl alcohol and Homoveratryl alcohol.[1] The structural analysis, protocols, and applications discussed herein pertain to this specific molecule, which features an ethanol group directly attached to the dimethoxy-substituted phenyl ring.
Introduction and Core Structural Features
2-(3,4-Dimethoxyphenyl)ethanol is an aromatic alcohol that serves as a versatile building block in organic synthesis and a subject of interest in medicinal chemistry and materials science.[2][3] Its structure is characterized by three key functional components: a benzene ring, two methoxy (-OCH₃) groups, and a primary alcohol (-CH₂CH₂OH) substituent. This combination imparts a unique balance of polarity and reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The presence of the dimethoxy-substituted phenyl moiety is of particular interest in drug development, as this structural motif is found in a variety of pharmacologically active compounds.[2]
Molecular Structure and Physicochemical Properties
The foundational structure of 2-(3,4-Dimethoxyphenyl)ethanol consists of an ethanol backbone attached at the C1 position of a benzene ring. The ring is further substituted with two methoxy groups at the C3 and C4 positions. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
2D Chemical Structure Diagram
Caption: 2D structure of 2-(3,4-Dimethoxyphenyl)ethanol.
Physicochemical Data
The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)ethanol are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [2][3] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 7417-21-2 | [1] |
| Appearance | White to light yellow solid or crystalline powder | [2][4] |
| Melting Point | 46-49 °C | [1] |
| Boiling Point | 172-174 °C at 17 mmHg | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [2] |
| pKa | 14.80 ± 0.10 (Predicted) | [2] |
Synthesis and Characterization
The synthesis of 2-(3,4-Dimethoxyphenyl)ethanol is most commonly achieved through the reduction of a corresponding ketone, 3',4'-dimethoxyacetophenone. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.
Synthetic Pathway: Reduction of 3',4'-Dimethoxyacetophenone
A prevalent synthetic route involves the catalytic hydrogenation of 3',4'-dimethoxyacetophenone in an aqueous medium using a Raney nickel catalyst.[5] This process is favored for its high yield and purity of the final product.
Caption: Workflow for the synthesis of 2-(3,4-Dimethoxyphenyl)ethanol.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
This protocol is adapted from established methods for the reduction of 3',4'-dimethoxyacetophenone.[5]
Materials:
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3',4'-Dimethoxyacetophenone
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Raney-nickel catalyst (finely-powdered slurry, pH 8-9)
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Water (distilled or deionized)
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Hydrogen gas
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Nitrogen gas
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Hydrogenation vessel with heating/cooling, manometer, and thermometer
Procedure:
-
Reactor Charging: Place 50 g (0.278 mol) of 3',4'-dimethoxyacetophenone into the hydrogenation vessel.
-
Catalyst Addition: Add 7.5 g of the Raney-nickel slurry to the vessel, washing it in with 50 ml of water.
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Inerting: Flush the reactor first with nitrogen gas to displace air, followed by flushing with hydrogen gas.
-
Reaction Conditions: Heat the mixture to a temperature of 70-85°C while agitating. Pressurize the vessel with hydrogen to 8-10 bar.
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Reaction Monitoring: Maintain the reaction under these conditions. The reaction is complete when hydrogen consumption ceases, typically after approximately 3.5 to 7 hours.
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Post-Reaction: Close the hydrogen inlet and continue agitation for an additional 30 minutes to ensure complete reaction.
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Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Remove the catalyst by filtration.
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Isolation: Concentrate the filtrate in vacuo using a rotary evaporator with a water bath at 40-50°C to yield the product as a viscous oil.
Self-Validation: The progress and completion of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The purity of the final product should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] The structure can be unequivocally confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The unique structure of 2-(3,4-Dimethoxyphenyl)ethanol makes it a compound of interest in several scientific domains.
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Chemical Building Block: It is primarily used as an intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo further substitution, allowing for the construction of more complex molecular architectures.[2]
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Model Compound in Lignin Research: It has been utilized as a model compound in studies on delignification mechanisms.[1] Its structure mimics certain subunits of lignin, providing a simplified system to study the chemical processes involved in breaking down this complex polymer.
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Potential Pharmacological Relevance: The 3,4-dimethoxyphenyl motif is a key feature in many biologically active molecules. As a derivative, 2-(3,4-Dimethoxyphenyl)ethanol is of interest in medicinal chemistry for its potential pharmacological properties and as a precursor for synthesizing novel therapeutic agents.[2][3] For instance, related dimethoxyphenyl structures are investigated for their roles in various biological pathways.[6]
Conclusion
2-(3,4-Dimethoxyphenyl)ethanol is a structurally well-defined aromatic alcohol with significant utility in chemical synthesis and research. Its core structure, comprising a dimethoxy-substituted phenyl ring and an ethanol side chain, provides a versatile platform for creating complex molecules. The straightforward and high-yield synthesis via catalytic hydrogenation further enhances its value as a research chemical and building block. For professionals in drug development and materials science, understanding the structure and reactivity of this compound is essential for leveraging its potential in designing next-generation materials and therapeutics.
References
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Stenutz. 2-(3,4-dimethoxyphenyl)ethanol. [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]
-
PubChemLite. 2-(3,4-dimethoxyphenyl)ethanol (C10H14O3). [Link]
-
PubChem. 2-(3,5-Dimethoxyphenyl)ethanol. [Link]
- Google Patents.
Sources
- 1. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. CAS 7417-21-2: 2-(3,4-Dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 4. 2-(3,4-Dimethoxyphenyl)ethanol | 7417-21-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
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